molecular formula C17H10Cl2N4O3S B11305462 2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B11305462
M. Wt: 421.3 g/mol
InChI Key: HXFHCZHXEGZNTD-UHFFFAOYSA-N
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Description

2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a furan ring, a pyrimidine ring, and a dichlorophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide apart is its unique combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C17H10Cl2N4O3S

Molecular Weight

421.3 g/mol

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H10Cl2N4O3S/c18-9-4-10(19)6-11(5-9)21-14(24)8-27-17-22-15(13-2-1-3-26-13)12(7-20)16(25)23-17/h1-6H,8H2,(H,21,24)(H,22,23,25)

InChI Key

HXFHCZHXEGZNTD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C#N

Origin of Product

United States

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